2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid
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Overview
Description
2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid is a complex organic compound of significant interest due to its intricate structure and potential applications. Its unique chemical framework combines elements of spirocyclic and azaspiro structures, which endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid typically involves multistep organic synthesis techniques:
Formation of 4-(4-Bromophenyl)-1-oxa-8-azaspiro[4.5]decan
Reactants: : 4-bromobenzaldehyde, amino alcohols.
Conditions: : Base catalysis, solvent (e.g., THF), heating.
Protection of Functional Groups
Introduction of fluorenylmethoxycarbonyl (Fmoc) groups to protect amino functionalities.
Reactants: : Fmoc-Cl.
Conditions: : Basic conditions (e.g., pyridine), room temperature.
Formation of this compound
Reactants: : Acetic anhydride or acetic acid derivatives.
Conditions: : Catalysts (e.g., DMAP), solvents (e.g., dichloromethane), controlled temperature.
Industrial Production Methods
Industrial production of this compound follows scaled-up versions of these synthetic steps, with emphasis on optimizing reaction conditions for yield and purity:
Batch or Continuous Flow Reactors: to ensure controlled reaction conditions and efficient heat transfer.
Purification Techniques: such as column chromatography, crystallization, and recrystallization to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Nucleophilic and electrophilic substitution primarily involving the bromophenyl group.
Oxidation and Reduction: : Modifications at the fluoren-9-yl group and the spirocyclic core.
Hydrolysis and Esterification: : Modifying the acetic acid moiety to alter solubility or reactivity.
Common Reagents and Conditions
Substitution: : Nucleophiles (e.g., amines, alkoxides), electrophiles (e.g., halides), solvents (e.g., DMSO, DMF).
Oxidation/Reduction: : Oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4).
Hydrolysis/Esterification: : Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), esterifying agents (e.g., alcohols, acetic anhydride).
Major Products
Substituted Derivatives: : Via nucleophilic or electrophilic substitution.
Oxidized/Reduced Products: : Depending on the reagent used.
Hydrolyzed/Esterified Products: : Modified acetic acid derivatives.
Scientific Research Applications
Chemistry
Synthetic Building Block: : Used in the synthesis of complex organic molecules.
Catalysis: : Component in novel catalytic systems.
Biology
Biochemical Research: : Studying protein interactions due to its ability to mimic biological ligands.
Drug Development: : Potential scaffold for pharmaceuticals targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: : Exploration as a lead compound in medicinal chemistry for treating diseases.
Diagnostics: : Potential marker in bioassays.
Industry
Material Science: : Component in the development of advanced materials.
Agrochemicals: : Potential precursor in the synthesis of agrochemical agents.
Mechanism of Action
The compound exerts its effects through its intricate structure allowing for multiple interaction points with biological targets. The spirocyclic core provides rigidity, aiding in the specificity of binding. Its molecular targets include:
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Binding to specific receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro-Compounds: : Share the spirocyclic core but differ in substituent groups.
Fluorenyl Compounds: : Compounds with the fluoren-9-yl moiety.
Azaspiro Compounds: : Similar azaspiro structures but vary in other functional groups.
Uniqueness
What sets 2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid apart is the unique combination of these features, providing a multifaceted approach to chemical and biological interaction. It’s this unique structure that lends it a variety of research and practical applications.
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Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30BrNO6/c32-22-11-9-21(10-12-22)31(39-20-28(34)35)15-18-38-30(31)13-16-33(17-14-30)29(36)37-19-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-12,27H,13-20H2,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSVNLKWOAYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CCO2)(C3=CC=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30BrNO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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